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Introduction

N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance
belonging to the lysergamide chemical class. As a structural analog of lysergic acid
diethylamide (LSD), ETH-LAD has garnered significant interest within the scientific community
for its distinct psychoactive properties and potential applications in neuroscience research. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, pharmacology, and analytical methodologies associated with ETH-LAD. The
information presented herein is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals engaged in the study of serotonergic
compounds and their interactions with the central nervous system.

Chemical Structure and Physicochemical Properties

ETH-LAD, also known as 6-ethyl-6-nor-LSD, is a semi-synthetic molecule derived from lysergic
acid.[1] Its chemical structure is characterized by an ergoline core with ethyl substitutions at the
R6 position of the nor-lysergic acid skeleton and at the amide nitrogen.[1] This modification

distinguishes it from its close relative, LSD, which possesses a methyl group at the R6 position.

[2]

The molecular formula for ETH-LAD is C21H27N30, and it has a molar mass of 337.467 g/mol
[3] It is a chiral compound with two stereocenters at positions R5 and R8, with the active
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stereoisomer being (+)-D-ETH-LAD, which has an absolute configuration of (5R, 8R).[1]

Table 1: Physicochemical Properties of ETH-LAD

Property Value Reference

(6aR,9R)-N,N-diethyl-7-ethyl-
4,6,6a,7,8,9-

IUPAC Name _ [3]
hexahydroindolo[4,3-

fg]quinoline-9-carboxamide

Molecular Formula C21H27N30 [3]

Molar Mass 337.467 g/mol [3]

CAS Number 65527-62-0 [3]

Appearance (in hemitartrate salt form) [4]

Chirality Two stereocenters (5R, 8R) [1]
Synthesis

The synthesis of ETH-LAD and other N6-alkyl norlysergic acid N,N-diethylamide derivatives
was first reported in 1976.[5] A convenient method for its synthesis involves a multi-step
process starting from d-lysergic acid diethylamide (LSD).[6]

A general synthetic scheme involves the following key steps:

¢ N(6)-Demethylation of LSD: The methyl group at the N(6) position of LSD is removed to yield
nor-lysergic acid N,N-diethylamide (nor-LSD).

¢ N(6)-Alkylation: The resulting secondary amine (nor-LSD) is then alkylated using an
appropriate ethylating agent, such as ethyl iodide, in the presence of a base to introduce the
ethyl group at the N(6) position, yielding ETH-LAD.[7]

It is crucial to perform these reactions under controlled conditions to avoid degradation of the
light- and air-sensitive ergoline structure.[7]
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Pharmacology
Pharmacodynamics

ETH-LAD's primary mechanism of action is as a potent agonist at serotonin receptors,
particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][5] It
also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2C,
and lower affinity for dopamine D1, D2, D3, D4, and D5 receptors.[2][3] In vitro studies have
shown that ETH-LAD has a greater potency and efficacy as a 5-HT2A receptor agonist
compared to LSD.[3] In animal models, specifically rodent drug discrimination tests, ETH-LAD
is approximately 1.6 to 2.3 times more potent than LSD.[3]

Table 2: Receptor Binding Profile of ETH-LAD

Receptor Binding Affinity (Ki, nM) Reference
5-HT2A 5.1 [71[8]
High Affinity (exact value not
5-HT1A - [3]
specified)

High Affinity (exact value not

5-HT2C N [3]
specified)
Dopamine D1 22.1 [718]
Dopamine D2 4.4 [71[8]
) Lower Affinity (exact value not
Dopamine D3 N [3]
specified)

Lower Affinity (exact value not

Dopamine D4 specified) [3]
. Lower Affinity (exact value not
Dopamine D5 B [3]
specified)
Pharmacokinetics

The in-vitro metabolism of ETH-LAD has been studied, and like other lysergamides, it is
expected to be metabolized in the liver.[2] Studies on the prodrug 1P-ETH-LAD have shown
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that it is hydrolyzed to ETH-LAD in human serum, suggesting that ETH-LAD is the active
compound.[7][8] Detailed in vivo pharmacokinetic studies in humans are limited. However,
based on anecdotal reports and its structural similarity to LSD, the onset of effects is typically
within 15 to 60 minutes, with a duration of 8 to 12 hours.[2][3]

Experimental Protocols

Analytical Characterization using Gas Chromatography-
Mass Spectrometry (GC-MS)

The identification and quantification of ETH-LAD can be achieved using GC-MS. The following
is a general protocol based on published methods.[7][9]

Instrumentation:

o Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A
MSD).

e Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or similar.
GC Conditions:
e Injector Temperature: 250 °C
« Injection Mode: Splitless
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 1 min
o Ramp: 20 °C/min to 300 °C
o Hold: 5 min at 300 °C
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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lon Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

lonization Mode: Electron lonization (EIl) at 70 eV

Scan Range: m/z 40-550
Sample Preparation:

e Dissolve a known amount of the ETH-LAD standard or sample in a suitable solvent (e.g.,
methanol or ethyl acetate).

o Perform serial dilutions to achieve a concentration within the instrument's linear range.
e Inject 1 pL of the prepared sample into the GC-MS system.
Data Analysis:

e The retention time and the mass spectrum of the sample are compared to a certified
reference standard of ETH-LAD for identification.

e Quantification can be performed by creating a calibration curve using standards of known
concentrations.

In Vitro Metabolism Study

The metabolic stability of ETH-LAD can be assessed using human liver microsomes. The
following is a generalized protocol.

Materials:
e Human liver microsomes (pooled)

 NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase,
and NADP+)

e Phosphate buffer (pH 7.4)
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o ETH-LAD stock solution

o Acetonitrile (for quenching the reaction)
e LC-MS/MS system for analysis
Procedure:

e Pre-warm a solution of human liver microsomes and NADPH regenerating system in
phosphate buffer to 37 °C.

« Initiate the metabolic reaction by adding the ETH-LAD stock solution to the pre-warmed
microsome solution. The final concentration of ETH-LAD should be in the low micromolar
range.

 Incubate the reaction mixture at 37 °C with gentle shaking.

» At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction
mixture.

e Immediately quench the metabolic activity by adding the aliquot to an equal volume of ice-
cold acetonitrile.

o Centrifuge the quenched samples to precipitate proteins.

e Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining
parent compound (ETH-LAD) and identify potential metabolites.

Data Analysis:

o The disappearance of ETH-LAD over time is used to calculate its in vitro half-life (t1/2) and
intrinsic clearance (CLint).

Visualizations
5-HT2A Receptor Signaling Pathway

ETH-LAD exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, which
is a Gg-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream
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signaling cascade.
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Click to download full resolution via product page

Caption: 5-HT2A Receptor Gg-coupled Signaling Pathway.

Experimental Workflow for Identification of ETH-LAD by
GC-MS

The following diagram illustrates a typical workflow for the identification of ETH-LAD in a
sample using Gas Chromatography-Mass Spectrometry.
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Caption: GC-MS Workflow for ETH-LAD Identification.
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Workflow for a Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the
affinity of a test compound (like ETH-LAD) for a specific receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b588469?utm_src=pdf-custom-synthesis
https://connectsci.au/ch/article/76/5/279/85536/Overview-of-the-synthetic-approaches-to-lysergic
https://m.youtube.com/watch?v=Ug8j040-QfQ
https://apps.dtic.mil/sti/citations/AD0354374
https://par.nsf.gov/servlets/purl/10434702
https://pmc.ncbi.nlm.nih.gov/articles/PMC6230477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6230477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6230477/
https://pubmed.ncbi.nlm.nih.gov/4032428/
https://pubmed.ncbi.nlm.nih.gov/4032428/
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/nichols/nichols-n6-alkyl-nor-lsd.pdf
https://www.uniurb.it/it/cdocs/CWEB/PROGETTO_Ciccone%20Vittorio.pdf
https://pubmed.ncbi.nlm.nih.gov/26928545/
https://www.benchchem.com/product/b588469#chemical-structure-and-properties-of-eth-lad
https://www.benchchem.com/product/b588469#chemical-structure-and-properties-of-eth-lad
https://www.benchchem.com/product/b588469#chemical-structure-and-properties-of-eth-lad
https://www.benchchem.com/product/b588469#chemical-structure-and-properties-of-eth-lad
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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